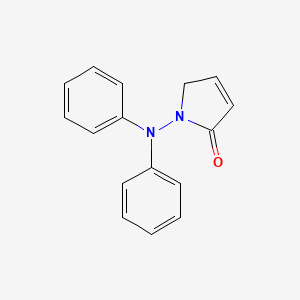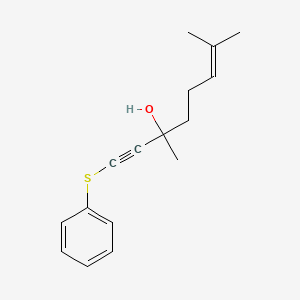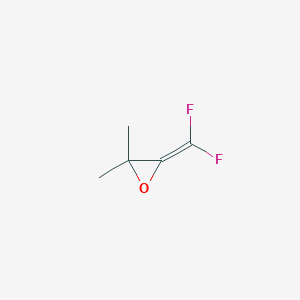
3-(Difluoromethylidene)-2,2-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethylidene)-2,2-dimethyloxirane is an organofluorine compound characterized by the presence of a difluoromethylidene group attached to an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylidene)-2,2-dimethyloxirane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2,2-dimethyloxirane with difluorocarbene, generated in situ from difluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high throughput and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethylidene)-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylidene-containing epoxides.
Reduction: Reduction reactions can yield difluoromethylidene alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Difluoromethylidene)-2,2-dimethyloxirane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethylidene)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Difluoromethylidene-containing epoxides
- Difluoromethylidene alcohols
- Substituted oxiranes
Uniqueness
3-(Difluoromethylidene)-2,2-dimethyloxirane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its difluoromethylidene group enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Propiedades
Número CAS |
925705-75-5 |
|---|---|
Fórmula molecular |
C5H6F2O |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
3-(difluoromethylidene)-2,2-dimethyloxirane |
InChI |
InChI=1S/C5H6F2O/c1-5(2)3(8-5)4(6)7/h1-2H3 |
Clave InChI |
VNDOVCFRDRDLSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(F)F)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)

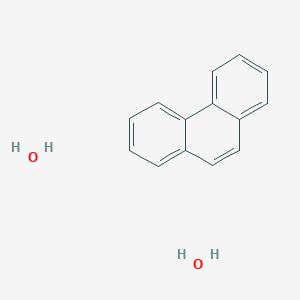
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
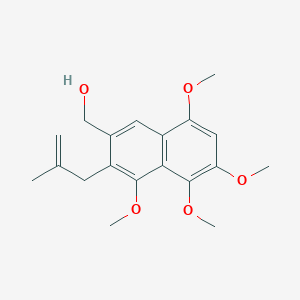

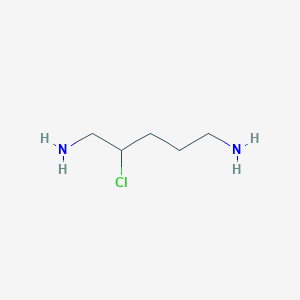
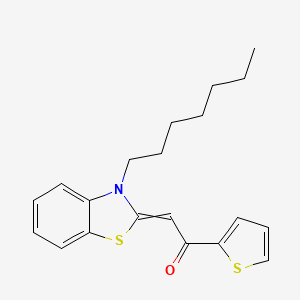

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
